1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
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Overview
Description
1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a compound of notable interest in various scientific fields, due to its unique structural characteristics and potential applications in chemistry, biology, and medicine. Its complex molecular structure combines elements from pyridine, sulfonyl, triazole, pyridazine, and piperazine groups, making it a versatile and multifunctional molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multi-step reactions starting from readily available precursors. One common method includes:
Formation of the pyridine-3-sulfonyl chloride: : This involves reacting pyridine-3-sulfonic acid with thionyl chloride under reflux conditions.
Synthesis of triazolo[4,3-b]pyridazine: : This can be accomplished through cyclization reactions involving appropriate hydrazine derivatives and 1,3-diketones under acidic conditions.
Coupling the synthesized triazolo[4,3-b]pyridazine with piperazine: : This step typically utilizes nucleophilic substitution reactions in the presence of base catalysts.
Industrial Production Methods
Industrial production methods might leverage more scalable and economically viable processes such as:
Use of continuous flow reactors: : These allow precise control over reaction conditions and improve yield and purity.
Optimization of catalysts and solvents: : This can minimize environmental impact and cost, often involving green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidative processes that can modify the sulfonyl or pyridine moieties.
Reduction: : The compound can be reduced under specific conditions, affecting its heterocyclic structures.
Substitution: : Nucleophilic or electrophilic substitutions can occur at the pyridine or triazole rings.
Common Reagents and Conditions
Oxidation: : Often uses reagents like hydrogen peroxide or manganese dioxide under controlled pH.
Reduction: : Commonly uses lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Utilizes various alkylating or acylating agents, often in the presence of base or acid catalysts.
Major Products
The products of these reactions vary widely, ranging from simple derivatives to more complex compounds depending on the specific reagents and conditions employed.
Scientific Research Applications
1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine finds extensive use in:
Chemistry: : As a ligand in coordination chemistry due to its multiple bonding sites.
Biology: : For studying interactions with enzymes and receptors.
Industry: : Utilized in the synthesis of novel materials with unique electronic or photophysical properties.
Mechanism of Action
The compound interacts with molecular targets by binding to specific sites on enzymes or receptors, thereby modifying their activity. The exact mechanism involves the binding of the triazolo[4,3-b]pyridazinyl and pyridine-sulfonyl moieties to active sites, disrupting normal biological processes, leading to therapeutic effects.
Comparison with Similar Compounds
Compared to similar compounds, 1-(pyridine-3-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine stands out due to its unique combination of structural elements that offer diverse functional capabilities.
Similar Compounds
1-(pyridine-3-sulfonyl)-4-(pyridazin-6-yl)piperazine: : Lacks the triazole ring.
1-(pyridine-3-sulfonyl)-4-(1,2,4-triazol-5-yl)piperazine: : Lacks the pyridazine ring.
Properties
IUPAC Name |
6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O2S/c22-24(23,12-2-1-5-15-10-12)20-8-6-19(7-9-20)14-4-3-13-17-16-11-21(13)18-14/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAVXWDOSQQJRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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